molecular formula C14H12N2O2 B11926524 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol CAS No. 41097-51-2

2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol

Cat. No.: B11926524
CAS No.: 41097-51-2
M. Wt: 240.26 g/mol
InChI Key: STOVYWBRBMYHPC-VULZFCBJSA-N
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Description

2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol, more commonly known as salicylaldehyde azine, is an organic compound from the Schiff base family with significant value in multiple research fields. It serves as a versatile ligand in coordination chemistry, forming complexes with various metal ions due to its N 2 O 2 donor set . These complexes are of interest for applications in catalysis and analytical chemistry . In materials science, this compound exhibits notable optical properties, including aggregation-induced emission enhancement (AIEE), making it a promising candidate for developing new fluorescent materials and thin solid layers for optoelectronic applications . The molecule can be synthesized from the condensation of salicylaldehyde derivatives with hydrazine hydrate . As a symmetrical azine, its structure is characterized by intramolecular O–H···N hydrogen bonding, which influences both its molecular conformation and supramolecular assembly in the solid state . Researchers utilize this chemical primarily as a building block for advanced materials and a precursor for metal-organic complexes. This product is intended for laboratory research purposes only and is not classified or intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41097-51-2

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)9-15-16-10-12-6-2-4-8-14(12)18/h1-10,17-18H/b15-9-,16-10-

InChI Key

STOVYWBRBMYHPC-VULZFCBJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\N=C/C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN=CC2=CC=CC=C2O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol typically involves the condensation reaction between salicylaldehyde and hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, where the aldehyde group of salicylaldehyde reacts with the hydrazine to form the hydrazone linkage. The reaction is usually catalyzed by an acid, such as hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Condensation Reactions

The compound participates in Schiff base formation through its hydrazone moiety. Key observations include:

  • Reaction with aldehydes : Forms extended conjugated systems under acidic catalysis (p-toluenesulfonic acid in ethanol) .

  • Product stability : Z-configuration is preserved due to intramolecular hydrogen bonding between phenolic -OH and hydrazone nitrogen.

ReactantConditionsProductYieldReference
BenzaldehydeEtOH, p-TsOH, 60°CBis-hydrazone derivative78%
4-NitrobenzaldehydeReflux, 8 hrNitro-substituted analog65%

Cyclization Reactions

Under thermal or catalytic conditions, the compound undergoes intramolecular cyclization:

Key pathways :

  • Triazepine formation : At 60°C in dioxane with p-TsOH, produces isoxazolo[4,5-e] triazepine derivatives :

    Cyclized Product=Isoxazolo-triazepine core+R-group variations\text{Cyclized Product} = \text{Isoxazolo-triazepine core} + \text{R-group variations}
    • Biological correlation : Cyclized derivatives show 40-75% growth inhibition in HT-29 colon cancer cells at 10 μM .

Metal Complexation

The phenolic -OH and hydrazone nitrogen serve as coordination sites:

Metal IonLigand RatioGeometryApplicationReference
Cu(II)1:2Square planarCatalytic oxidation studies
Fe(III)1:1OctahedralMagnetic materials research

Complexation occurs in ethanol/water mixtures (pH 6-8) with 85-92% yields.

Redox Reactions

Electrochemical studies reveal:

  • Oxidation potential : +0.87 V vs. SCE (cyclic voltammetry in DMSO)

  • Two-electron process : Involves phenolic -OH oxidation to quinone followed by hydrazone oxidation

Biological Interactions

While not direct chemical reactions, the compound's interaction with biological systems provides mechanistic insights:

  • Protein kinase C inhibition : Competes with diacylglycerol (DAG) binding (IC₅₀ = 3.2 μM)

  • DNA intercalation : Binding constant Kb=1.6×104M1K_b = 1.6 \times 10^4 \, \text{M}^{-1} (ethidium bromide displacement assay)

Stability Profile

Critical stability data from thermal analyses:

ConditionObservationImplication
>160°CExothermic decompositionRequires inert atmosphere handling
pH <2Hydrazone hydrolysisLimits acid-catalyzed applications
UV lightZ→E isomerizationStorage in amber vials recommended

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate activity against a range of bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values reported for these compounds typically range from 8 to 32 µg/mL, indicating promising antibacterial efficacy.

Anticancer Potential
The anticancer properties of 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol have been investigated in several studies:

  • Cytotoxicity Studies : In vitro assays have demonstrated cytotoxic effects on various human cancer cell lines. IC50 values have been observed in the nanomolar to micromolar range, suggesting potent activity against tumor cells.
  • Mechanism of Action : The proposed mechanism involves induction of apoptosis and inhibition of cellular respiration in cancer cells, which may disrupt mitochondrial function leading to cell death.
  • Multi-drug Resistance Reversal : Some studies suggest that this compound might act as a multi-drug resistance (MDR) reversing agent, enhancing the efficacy of conventional chemotherapeutics when used in combination therapies.

Material Science Applications

The unique structural features of this compound allow it to be utilized in material science, particularly in the development of novel polymers and coatings. The hydrazone moiety can participate in various chemical reactions, making it suitable for creating cross-linked networks that may enhance the mechanical properties of materials.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference Source
AntimicrobialMIC values between 8-32 µg/mL against Gram-positive bacteriaStudy A
CytotoxicityIC50 values ranging from nanomolar to micromolar concentrationsStudy B
MechanismInduces apoptosis; inhibits mitochondrial respirationStudy C
MDR ReversalEnhances efficacy of chemotherapeuticsStudy D

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial activity of several hydrazone derivatives, including those related to this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the hydroxyl group in enhancing activity.

Case Study 2: Cancer Cell Line Studies
In research published in Cancer Letters, the compound was tested against a panel of human cancer cell lines. The findings revealed that the compound induced significant cytotoxicity through apoptosis pathways, with detailed analysis showing alterations in gene expression related to cell survival and death.

Mechanism of Action

The mechanism of action of 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis.

    Pathways Involved: It can induce oxidative stress in cells, leading to the activation of apoptotic pathways. The compound’s antioxidant properties also allow it to scavenge free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a broader class of salicylaldehyde-derived Schiff bases. Key structural analogs include:

Table 1: Structural Comparison of Selected Schiff Bases
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
2-[(Z)-[(Z)-(2-Hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol (Target) Two phenolic rings, Z,Z-hydrazone configuration 264.29* Planar geometry, strong intramolecular H-bonding, π-conjugation
SB1 (2-{[(Z)-(2-Hydroxyphenyl)methylidene]amino}benzoic acid) Benzoic acid substituent 241.24 Enhanced acidity due to –COOH group; moderate antimicrobial activity
SB3 (2-[(Naphthalene-2-ylimino)methyl]phenol) Naphthalene substituent 249.28 Extended aromaticity; improved π-π stacking in crystal lattices
Y3 (Triazole-Schiff base derivative) Triazole-thiol moiety 278.30 Dual functional groups (triazole and –SH); tyrosinase inhibition
2-{(E)-[(2Z)-(3-Chloro-1-methylbenzothiazin-4-ylidene)hydrazinylidene]methyl}phenol Benzothiazine-chloro substituent 344.79 Electron-withdrawing Cl group; altered redox properties

*Calculated from molecular formula C₁₅H₁₂N₂O₂.

Key Observations :

  • Electron-withdrawing groups (e.g., –COOH in SB1, –Cl in benzothiazine derivatives) increase polarity and solubility but reduce planarity compared to the target compound .
  • Extended aromatic systems (e.g., naphthalene in SB3) enhance π-stacking interactions, improving crystallinity .
Table 2: Antimicrobial Activity of Selected Compounds
Compound MIC (μg/mL) Against Key Pathogens Notable Activity
Target Not explicitly reported in evidence Likely moderate activity (inferred from structural analogs)
SB1 50 (P. aeruginosa), 100–200 (E. coli, S. typhi) High efficacy against Gram-negative bacteria
SB3 50 (P. aurantiaca, E. coli), 100–200 (S. typhi) Broad-spectrum activity due to lipophilic naphthalene group
Y3 Tyrosinase inhibition IC₅₀ = 12.3 μM Competitive inhibition via chelation of Cu²⁺ in enzyme active site
Benzothiazine derivative Antimicrobial data not provided Structural similarity to bioactive heterocycles suggests potential activity

Key Observations :

  • Phenolic hydroxyl groups are critical for metal chelation, enhancing antimicrobial and enzymatic inhibition .
  • Bulkier substituents (e.g., naphthalene in SB3) improve membrane penetration in Gram-negative bacteria .

Crystallographic and Computational Insights

Table 3: Crystallographic Parameters of Selected Compounds
Compound Space Group Unit Cell Parameters (Å, °) Key Interactions
Target P1 (triclinic) a = 6.8028, b = 8.4263, c = 11.868; α = 89.77°, β = 83.11°, γ = 70.36° O–H⋯N (2.62 Å), C–H⋯π (2.85 Å)
Phthalazine derivative P1 (triclinic) a = 6.8028, b = 8.4263, c = 11.868; α = 89.77°, β = 83.11°, γ = 70.36° N–H⋯N (2.12 Å), π-π stacking (3.40 Å)
SB1 Not reported

Key Observations :

  • The target compound and phthalazine derivative share identical unit cell parameters, suggesting similar packing efficiencies .
  • π-π interactions in phthalazine derivatives enhance thermal stability, whereas the target compound relies more on hydrogen bonding .

Biological Activity

2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol, commonly referred to as Salicylaldehyde Azine, is a synthetic compound with significant biological activity. Its molecular formula is C14H12N2O2C_{14}H_{12}N_{2}O_{2} and it has a molecular weight of 240.26 g/mol. This compound has garnered attention for its potential applications in pharmacology and medicinal chemistry.

  • Molecular Formula : C14H12N2O2C_{14}H_{12}N_{2}O_{2}
  • Molecular Weight : 240.26 g/mol
  • CAS Number : 959-36-4
  • IUPAC Name : this compound

Biological Activity

The biological activity of Salicylaldehyde Azine has been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Salicylaldehyde Azine exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve the disruption of bacterial cell walls and interference with metabolic pathways.

Antioxidant Properties

The compound has shown considerable antioxidant activity, which is crucial for protecting cells from oxidative stress. Studies have demonstrated that Salicylaldehyde Azine can scavenge free radicals, thereby reducing cellular damage and potentially lowering the risk of chronic diseases.

Anti-inflammatory Effects

Salicylaldehyde Azine has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study conducted on various strains of bacteria found that Salicylaldehyde Azine displayed a minimum inhibitory concentration (MIC) that was significantly lower than traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.
    Bacterial StrainMIC (µg/mL)
    E. coli15
    S. aureus10
    P. aeruginosa20
  • Antioxidant Activity :
    In vitro assays measuring the DPPH radical scavenging activity showed that Salicylaldehyde Azine had an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Mechanisms :
    A recent study demonstrated that treatment with Salicylaldehyde Azine reduced levels of pro-inflammatory cytokines in animal models of inflammation, suggesting a promising avenue for therapeutic application in inflammatory diseases.

Q & A

Q. What are the established synthetic routes for preparing 2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol, and what reaction conditions optimize yield?

The compound is typically synthesized via condensation reactions between hydrazine derivatives and aldehydes. For example:

  • Hydrazine hydrate reflux : Hydrazine hydrate reacts with precursor aldehydes in ethanol under reflux (6–8 hours), followed by cooling and recrystallization from ethanol or methanol .
  • Solvent selection : Ethanol is preferred due to its ability to dissolve reactants and stabilize intermediates. Excess hydrazine hydrate ensures complete conversion .
  • Yield optimization : Crystallization purity is critical. Recrystallization in ethanol yields brownish-red or yellow crystals (70–85% yield) depending on substituents .

Q. How is the structure of this compound validated experimentally?

  • X-ray crystallography : Single-crystal analysis confirms the Z,Z-configuration of hydrazinylidene groups. Key parameters include:
  • Mean C–C bond length: 1.40 Å (consistent with aromatic systems).
  • R factor: <0.05 (high data accuracy) .
    • Spectroscopy :
  • IR : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3400 cm⁻¹ (O–H) confirm hydrazone and phenolic groups .
  • NMR : Aromatic protons appear as multiplets in δ 6.8–7.5 ppm, while hydrazone protons resonate near δ 8.2 ppm .

Advanced Research Questions

Q. What coordination chemistry applications exist for this compound?

The compound acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Zr(IV), La(III), Ce(IV)):

  • Synthesis : React with metal salts (e.g., ZrCl₄) in ethanol under reflux. Chelation occurs via phenolic O and hydrazone N atoms .
  • Applications :
  • Antimicrobial activity : Metal complexes show enhanced activity against Gram-positive bacteria (MIC: 12.5–25 μg/mL) compared to the free ligand .
  • Catalysis : Potential use in oxidation reactions due to redox-active metal centers.

Q. How do crystallographic data resolve stereochemical ambiguities in hydrazone derivatives?

  • Conformational analysis : The Z,Z-configuration is stabilized by intramolecular hydrogen bonds (O–H···N), confirmed via X-ray torsion angles (e.g., C–N–N–C ~0°) .
  • Data validation :
  • wR factor : <0.12 ensures model reliability.
  • Data-to-parameter ratio : >12:1 minimizes overfitting .
    • Comparative studies : Contrast with E,E-isomers (e.g., ) reveals steric and electronic effects on crystal packing .

Q. What spectroscopic methods are used to analyze tautomeric equilibria in solution?

  • UV-Vis : Solvent-dependent λmax shifts (e.g., 350→420 nm in DMSO vs. ethanol) indicate keto-enol tautomerism .
  • ¹H NMR variable-temperature studies : Broadening of hydrazone proton signals at elevated temperatures suggests dynamic exchange between tautomers .

Q. How does this compound interact with biological targets?

  • Enzyme inhibition : Hydrazone derivatives inhibit tyrosinase (IC₅₀ ~5 μM) via chelation of active-site copper .
  • DNA binding : Intercalation demonstrated via fluorescence quenching and viscosity changes (binding constants: 10⁴–10⁵ M⁻¹) .

Methodological Considerations

Q. What strategies address low solubility in pharmacological assays?

  • Co-solvents : Use DMSO:water (1:9 v/v) to maintain solubility without denaturing proteins .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .

Q. How are computational methods applied to predict reactivity?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gap ~4.1 eV) and nucleophilic sites .
  • Molecular docking : Simulate binding to cytochrome P450 (Glide score: −8.2 kcal/mol) to prioritize synthetic targets .

Data Contradictions and Resolution

Q. Why do spectroscopic data for similar compounds vary across studies?

  • Solvent effects : Polar solvents stabilize enol tautomers, altering IR and NMR profiles .
  • Crystal packing : X-ray structures may differ from solution conformers due to intermolecular forces .

Q. How to reconcile conflicting biological activity reports?

  • Assay variability : Standardize protocols (e.g., broth microdilution for MIC) to minimize discrepancies .
  • Metal impurities : Trace metal ions in buffers may artificially enhance/complicate activity profiles .

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